4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride
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Overview
Description
4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride is a complex organic compound characterized by its unique molecular structure, which includes a spirocyclic framework with nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride typically involves multi-step organic reactions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle the specific requirements of the reaction. The process may include the use of catalysts to improve yield and selectivity, as well as purification steps to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the amine, sulfone, and ether groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including oxidized, reduced, and substituted analogs. These products can have different chemical and physical properties, making them suitable for different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.
Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new products with improved performance and functionality.
Mechanism of Action
The mechanism by which 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, and further research is needed to fully understand its mode of action.
Comparison with Similar Compounds
4-Amino-1-oxa-8-thiaspiro[4.5]decane-8,8-dioxide hydrochloride
8-Amino-1-oxa-8-thiaspiro[4.5]decane-8,8-dione hydrochloride
4-Amino-1-oxa-8-thiaspiro[4.5]decane-8,8-dione
Uniqueness: 4-Amino-1-oxa-8lambda6-thiaspiro[45]decane-8,8-dione hydrochloride stands out due to its specific structural features, such as the presence of the sulfone group and the spirocyclic framework
Properties
IUPAC Name |
8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S.ClH/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTNUQLIGYDTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1N)CCS(=O)(=O)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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